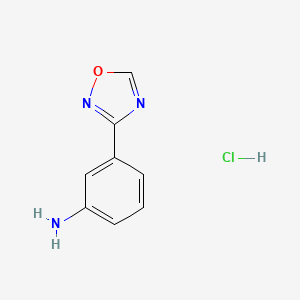

![molecular formula C20H20N2O5 B2489254 2-メチル-N-(2-モルホリノエチル)-4,9-ジオキソ-4,9-ジヒドロナフト[2,3-b]フラン-3-カルボキサミド CAS No. 690641-01-1](/img/structure/B2489254.png)

2-メチル-N-(2-モルホリノエチル)-4,9-ジオキソ-4,9-ジヒドロナフト[2,3-b]フラン-3-カルボキサミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

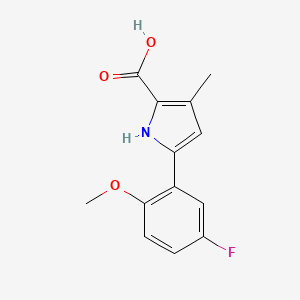

2-methyl-N-(2-morpholinoethyl)-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide is a useful research compound. Its molecular formula is C20H20N2O5 and its molecular weight is 368.389. The purity is usually 95%.

BenchChem offers high-quality 2-methyl-N-(2-morpholinoethyl)-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methyl-N-(2-morpholinoethyl)-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗菌活性

フラン誘導体は、その優れた治療効果のために医薬品化学において注目されています。研究者は、フラン核を組み込むことで、革新的な抗菌剤を創り出すことに着手しています。 これらの薬剤は、既存の抗菌薬の効果が低下しているため、世界的な問題となっている細菌耐性に対抗する上で重要な役割を果たします 。この化合物の抗菌活性は、グラム陽性菌とグラム陰性菌の両方においてさらに調査することができます。

抗潰瘍特性

フラン化合物には、標的とする分子を含め、抗潰瘍効果が示されています。 これらの特性により、消化器の健康と、潰瘍関連疾患における潜在的な治療介入に関連しています .

抗真菌および抗ウイルス特性

フラン誘導体は、抗真菌および抗ウイルス活性を示します。 研究者は、さまざまな病原体に対する有効性を調査しており、薬物開発のための貴重な候補となっています .

抗炎症および鎮痛効果

フラン骨格は、抗炎症および鎮痛特性に関連しています。 この化合物が炎症および痛み経路に与える影響を調査することで、貴重な洞察を得ることができます .

抗癌用途

フラン含有化合物は、潜在的な抗癌剤として有望視されています。 それらの多様な作用機序と、特定の癌経路を標的にする能力は、さらなる研究のための魅力的な対象となっています .

有機合成試薬

生物活性に加えて、フラン誘導体は有機合成において重要な試薬として役立ちます。 研究者は、スルフィド化、安定化、触媒などのさまざまな反応にそれらを使用します .

作用機序

Target of action

Many compounds interact with proteins in the body, such as enzymes or receptors, to exert their effects. The specific targets depend on the structure of the compound and its chemical properties .

Mode of action

The compound might bind to its target, altering the target’s structure or function. This could inhibit or enhance the target’s activity, leading to changes in cellular processes .

Biochemical pathways

The compound could affect various biochemical pathways depending on its target. For example, if the target is an enzyme in a metabolic pathway, the compound could alter the production of certain metabolites .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. For example, its solubility can affect absorption and distribution, while its chemical stability can affect its metabolism and excretion .

Result of action

The molecular and cellular effects of the compound’s action depend on the specific pathways it affects. This could range from changes in gene expression to alterations in cell signaling .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .

特性

IUPAC Name |

2-methyl-N-(2-morpholin-4-ylethyl)-4,9-dioxobenzo[f][1]benzofuran-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O5/c1-12-15(20(25)21-6-7-22-8-10-26-11-9-22)16-17(23)13-4-2-3-5-14(13)18(24)19(16)27-12/h2-5H,6-11H2,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMWDBDIQHYUVIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C(=O)C3=CC=CC=C3C2=O)C(=O)NCCN4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

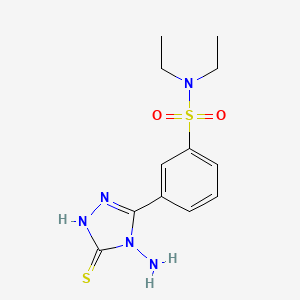

![1-[(Adamantan-1-yl)methoxy]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride](/img/structure/B2489171.png)

![(2E)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile](/img/structure/B2489172.png)

![2-chloro-1-[4-(1-cyclopropyl-1H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]ethan-1-one](/img/structure/B2489173.png)

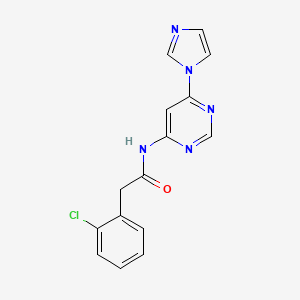

![1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-cycloheptylpiperidine-4-carboxamide](/img/structure/B2489174.png)

![3-allyl-5-methyl-2-((4-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2489178.png)

![Oxazolo[4,5-B]pyridine-2-thiol](/img/structure/B2489188.png)

![N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-5-bromofuran-2-carboxamide](/img/structure/B2489192.png)

![5-(2-Methoxy-5-methyl-phenylamino)-[1,3,4]thiadiazole-2-thiol](/img/structure/B2489193.png)